molecular formula C10H2BrF17 B3142812 2-Bromo-1H,1H-perfluorodec-1-ene CAS No. 51249-65-1

2-Bromo-1H,1H-perfluorodec-1-ene

Cat. No.: B3142812
CAS No.: 51249-65-1
M. Wt: 525 g/mol
InChI Key: KYXQAESZJQBCRU-UHFFFAOYSA-N
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Description

2-Bromo-1H,1H-perfluorodec-1-ene is a fluorinated organic compound with the molecular formula C10H2BrF17 It is characterized by the presence of a bromine atom and a perfluorinated alkene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1H,1H-perfluorodec-1-ene typically involves the bromination of 1H,1H-perfluorodec-1-ene. This reaction can be carried out using bromine (Br2) or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1H,1H-perfluorodec-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-) or amines (NH2-).

    Addition Reactions: The double bond in the alkene chain can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X2).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents like water or ethanol.

    Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) are used under mild conditions to add across the double bond.

Major Products Formed

    Substitution Reactions: Products include 2-hydroxy-1H,1H-perfluorodec-1-ene or 2-amino-1H,1H-perfluorodec-1-ene.

    Addition Reactions: Products include 2-bromo-1H,1H-perfluorodecane or 2,2-dibromo-1H,1H-perfluorodecane.

Scientific Research Applications

2-Bromo-1H,1H-perfluorodec-1-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.

    Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of specialty polymers and materials with unique surface properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1H,1H-perfluorodec-1-ene involves its interaction with molecular targets through its bromine atom and perfluorinated chain. The bromine atom can participate in nucleophilic substitution reactions, while the perfluorinated chain imparts unique hydrophobic and lipophobic properties, influencing its behavior in various environments.

Comparison with Similar Compounds

Similar Compounds

    1H,1H-Perfluorodec-1-ene: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Chloro-1H,1H-perfluorodec-1-ene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    2-Iodo-1H,1H-perfluorodec-1-ene: Contains an iodine atom, which is larger and more reactive than bromine, affecting its chemical behavior.

Uniqueness

2-Bromo-1H,1H-perfluorodec-1-ene is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

2-bromo-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2BrF17/c1-2(11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)28/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXQAESZJQBCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2BrF17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10895388
Record name 2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51249-65-1
Record name 2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51249-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-1H,1H-perfluorodec-1-ene
Reactant of Route 2
2-Bromo-1H,1H-perfluorodec-1-ene
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